5-Bromo-2-[3,4-dihydro-1(2H)-quinolinyl]aniline
Description
5-Bromo-2-[3,4-dihydro-1(2H)-quinolinyl]aniline is a brominated aniline derivative featuring a fused bicyclic 3,4-dihydroquinoline substituent at the ortho position. The dihydroquinoline moiety introduces partial saturation in the heterocyclic ring, reducing aromaticity while maintaining planarity, which can influence electronic properties and intermolecular interactions. This compound is of interest in medicinal chemistry, particularly in the design of protein degraders (e.g., WDR5-targeting molecules), where its rigidity and halogenated aromatic system may enhance target binding .
Properties
IUPAC Name |
5-bromo-2-(3,4-dihydro-2H-quinolin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2/c16-12-7-8-15(13(17)10-12)18-9-3-5-11-4-1-2-6-14(11)18/h1-2,4,6-8,10H,3,5,9,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCNDHDLJLISFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=C(C=C(C=C3)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[3,4-dihydro-1(2H)-quinolinyl]aniline typically involves the bromination of 3,4-dihydroquinoline followed by the introduction of an aniline group. One common method is as follows:
Bromination: 3,4-Dihydroquinoline is treated with bromine in the presence of a suitable solvent such as acetic acid to introduce the bromine atom at the 5-position.
Amination: The brominated intermediate is then reacted with aniline under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[3,4-dihydro-1(2H)-quinolinyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a fully saturated ring system.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as potassium carbonate or sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Fully saturated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that are being investigated for their potential therapeutic applications:
Anticancer Properties
Research indicates that 5-Bromo-2-[3,4-dihydro-1(2H)-quinolinyl]aniline shows significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, potentially through the modulation of cell signaling pathways such as MAPK/ERK. A notable study reported a reduction in tumor size in xenograft models of breast cancer, linked to the inhibition of specific kinases involved in cell cycle regulation .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. Studies reveal that it exhibits activity against several bacterial strains, including resistant strains, suggesting its potential application in treating infections. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with essential metabolic pathways.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown promise as an anti-inflammatory agent. It inhibits pro-inflammatory cytokines and modulates immune responses, which could be beneficial in treating chronic inflammatory conditions.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
| Study Type | Findings |
|---|---|
| Anticancer Study | Significant reduction in tumor size in breast cancer xenograft models linked to kinase inhibition. |
| Antimicrobial Efficacy | Minimum inhibitory concentration lower than conventional antibiotics against resistant strains. |
| Inflammation Model | Decreased inflammatory markers and improved clinical scores in animal models of arthritis. |
Mechanism of Action
The mechanism of action of 5-Bromo-2-[3,4-dihydro-1(2H)-quinolinyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline
- Structural Difference: Replaces the quinoline system with an isoquinoline scaffold, altering the nitrogen position in the fused bicyclic system.
- This could affect solubility and binding affinity in biological targets compared to the quinoline analog .
5-Bromo-2-(2,3-dihydro-1H-indol-1-yl)phenylamine
- Structural Difference: Substitutes the dihydroquinoline with a 2,3-dihydroindole group, a five-membered heterocycle with one nitrogen.
Substituent Variations on the Aniline Core
5-Bromo-2-(4-methylpiperazin-1-yl)aniline
- Structural Difference: Replaces the dihydroquinoline with a 4-methylpiperazine group.
- Impact : The piperazine ring introduces two nitrogen atoms, enhancing polarity and water solubility. This modification is utilized in WDR5 degraders to improve pharmacokinetic properties, though it may reduce rigidity critical for target engagement .
5-Bromo-4-iodo-2-methylaniline
- Structural Difference : Adds an iodo substituent at the para position and a methyl group at the ortho position.
- Impact: The iodine atom increases molecular weight (262.03 g/mol vs. The methyl group may hinder rotational freedom, affecting conformational stability .
Functional Group Additions
5-Bromo-2-fluoro-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]aniline
- Structural Difference : Incorporates a fluorine atom and an imidazopyridine-methyl group.
- The imidazopyridine moiety adds a bulky, aromatic heterocycle, which may improve blood-brain barrier penetration but reduce aqueous solubility (MW: 334.19 g/mol) .
5-Bromo-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]aniline
Molecular Weight and Solubility
Biological Activity
5-Bromo-2-[3,4-dihydro-1(2H)-quinolinyl]aniline is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its bromine substitution and quinoline-like structure, which is known to influence its biological properties. The presence of the aniline group may enhance its interaction with biological targets.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of quinoline and aniline have been studied for their ability to inhibit cancer cell proliferation. A study on anilino-1,4-naphthoquinone derivatives demonstrated strong anticancer activity against various human cancer cell lines, suggesting that modifications to the aniline structure can enhance efficacy against tumors .
Antiviral Properties
Compounds related to this compound have shown promise as antiviral agents. Studies have highlighted the antiviral potential of N-heterocycles against viruses such as HIV and HCV. These compounds often exhibit low cytotoxicity while maintaining high antiviral activity, which could be attributed to their ability to interfere with viral replication mechanisms .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many quinoline derivatives act as enzyme inhibitors, particularly in pathways involved in cancer cell metabolism and viral replication.
- Receptor Modulation : The compound may interact with various receptors in the body, modulating signaling pathways that lead to apoptosis in cancer cells or inhibition of viral entry.
- Metal Ion Interaction : Some studies suggest that quinoline derivatives can chelate metal ions such as zinc, which plays a crucial role in various biochemical processes .
Case Studies
Several studies have investigated the biological effects of related compounds:
- Diuretic Activity : A study evaluated the diuretic effects of pyridoquinolines, revealing that structural modifications enhanced their efficacy compared to traditional diuretics like hydrochlorothiazide. This suggests that similar modifications could improve the diuretic potential of this compound .
- Antiviral Efficacy : Research on 2-substituted benzimidazole derivatives showed promising results against adenoviruses and Coxsackieviruses. The antiviral activity was linked to structural features that may also be present in this compound .
Data Table: Biological Activity Summary
Q & A
Basic: What are the standard synthetic routes for preparing 5-Bromo-2-[3,4-dihydro-1(2H)-quinolinyl]aniline, and how can intermediates be optimized?
Methodological Answer:
The synthesis typically involves bromination of an aniline precursor followed by cyclization to form the quinoline moiety. For example:
Bromination : Protect the aniline group via acetylation (e.g., converting aniline to acetanilide) to direct bromination to the para position .
Cyclization : Use Friedländer or Pfitzinger reactions to form the tetrahydroquinoline ring, as seen in analogous syntheses of 2,4,6-trimethylquinoline from p-toluidine .
Optimization : Monitor reaction temperature (e.g., 0–5°C for bromination to avoid di-substitution) and use TLC/HPLC to track intermediate purity.
Basic: How can researchers purify this compound, and what analytical techniques validate purity?
Methodological Answer:
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. Recrystallization from ethanol/water mixtures may improve crystallinity .
- Validation :
Advanced: How can contradictory spectroscopic data (e.g., NMR shifts) for brominated anilines be resolved?
Methodological Answer:
Contradictions often arise from solvent effects or impurities. For example:
- NMR : Compare -NMR in deuterated DMSO vs. CDCl3. Bromine’s electron-withdrawing effect deshields adjacent protons, but solvent polarity can alter shifts. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
- Mass Spec : High-resolution MS (HRMS-ESI) confirms molecular ions (e.g., [M+H] for CHBrN, expected m/z 309.03).
Advanced: What strategies prevent di-bromination or ring-opening during synthesis?
Methodological Answer:
- Controlled Bromination : Use NBS (N-bromosuccinimide) in anhydrous DMF at 0°C to limit excess bromine. For example, 2-Bromo-5-methylaniline synthesis avoids di-substitution by maintaining stoichiometric Br .
- Protection/Deprotection : Temporarily protect the amine with Boc groups to prevent unwanted ring reactions during cyclization .
Advanced: How do steric and electronic effects influence the reactivity of the quinoline moiety in cross-coupling reactions?
Methodological Answer:
- Steric Effects : The tetrahydroquinoline ring’s rigidity may hinder Pd-catalyzed couplings (e.g., Suzuki). Use bulky ligands (XPhos) to stabilize intermediates .
- Electronic Effects : The electron-rich aniline group directs electrophilic substitution. For C–H activation, meta-directing bromine requires directing groups (e.g., pyridinyl in 2-Bromo-1-[5-(2-pyridinyl)-2-thienyl]-1-ethanone) .
Basic: What are the stability considerations for storing this compound?
Methodological Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation (analogous to 2-Bromo-5-methylbenzaldehyde, which requires 0–6°C storage ).
- Moisture : Use desiccants (silica gel) to avoid hydrolysis of the amine group.
Advanced: How can computational methods predict regioselectivity in derivatives of this compound?
Methodological Answer:
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to compare activation energies for bromination at different positions.
- Hammett Plots : Correlate substituent effects (σ values) with reaction rates. For example, electron-withdrawing groups on aniline derivatives increase para-bromination likelihood .
Advanced: How to address discrepancies in reported melting points for brominated aniline analogues?
Methodological Answer:
- Recalibration : Use differential scanning calorimetry (DSC) to measure melting points under controlled conditions.
- Impurity Analysis : Compare with NIST data (e.g., 2-Bromo-4-fluoroaniline: bp 221°C, d = 1.670 ). Purity >98% (via HPLC) minimizes deviations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
